molecular formula C21H20FN3O2 B2392317 4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853631-96-6

4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2392317
CAS No.: 853631-96-6
M. Wt: 365.408
InChI Key: PHESQNAKIMFFSS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-methyl-6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione is a structurally complex heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine-dione core. Key structural attributes include:

  • 1-Methyl group: Likely reduces rotational freedom, stabilizing the pyrrolo[3,4-d]pyrimidine scaffold .
  • 6-(2-Phenylethyl) side chain: Introduces steric bulk and hydrophobic interactions, which may influence receptor affinity or solubility .

Properties

IUPAC Name

4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-24-17-13-25(12-11-14-5-3-2-4-6-14)20(26)18(17)19(23-21(24)27)15-7-9-16(22)10-8-15/h2-10,19H,11-13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHESQNAKIMFFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Addition of the phenethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, Grignard reagents, and organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.

    Industrial Applications: The compound may also find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight critical differences in structure, physicochemical properties, and biological activity between the target compound and its analogs.

Table 1: Structural and Functional Comparison of Pyrrolo-Pyrimidine Derivatives

Compound Name / ID Core Structure Substituents Key Physical Properties Biological Activity
Target Compound Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(4-Fluorophenyl), 1-methyl, 6-(2-phenylethyl) Inferred: Moderate lipophilicity (logP ~3.5) due to fluorine and phenylethyl groups Hypothesized: Kinase inhibition (analogous to )
4j () Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(2-Hydroxyphenyl), 6-(4-methoxyphenyl) MP: ~220°C; IR: 3640 cm⁻¹ (OH), 1680 cm⁻¹ (C=O) Anticancer/antimicrobial activity (2D-QSAR validated)
8 () Pyrrolo[2,3-d]pyrimidine-2,4-diamine N4-(3-bromophenyl), 6-(2-phenylethyl) MP: 185–187°C; HRMS: m/z 407.0732 RTK inhibition (IC₅₀ < 1 µM for VEGFR-2)
13 () Pyrrolo[2,3-d]pyrimidine-2,4-diamine N4-(4-chlorophenyl), 6-(2,5-dimethoxybenzyl) MP: 188°C; TLC Rf: 0.48 (CHCl₃/MeOH) Tyrosine kinase inhibition (antiangiogenic)
4d () Thiazolo[4,5-d]pyrimidine-2,7-dione 5-(4-Fluorophenyl), 3-phenyl IR: 1680 cm⁻¹ (C=O); 1H-NMR: δ 7.31–8.20 (Ar-H) Anticancer activity (in vitro cytotoxicity)

Key Findings:

Structural Isomerism: The target compound’s pyrrolo[3,4-d]pyrimidine core (vs. Thiazolo[4,5-d]pyrimidines () exhibit distinct electronic profiles due to sulfur substitution .

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability compared to chlorine’s steric bulk (e.g., vs. 7) .
  • Phenylethyl vs. Benzyl : The 2-phenylethyl chain (target) increases flexibility and van der Waals interactions compared to rigid benzyl groups () .

Biological Activity: Kinase Inhibition: Analogs with 2-phenylethyl () or dimethoxybenzyl () groups show potent RTK inhibition, suggesting the target compound may share similar mechanisms . Anticancer Potential: Hydroxyphenyl and methoxyphenyl derivatives () demonstrate cytotoxicity, but fluorine’s role in apoptosis induction requires validation .

Physicochemical Properties :

  • Melting Points : Higher MPs in halogenated analogs (e.g., 210°C in vs. 188°C in ) correlate with crystallinity and purity .
  • Solubility : Hydroxyl () and methoxy groups () improve aqueous solubility, whereas fluorophenyl and phenylethyl groups may reduce it .

Biological Activity

The compound 4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing literature and research findings.

  • Molecular Formula : C26H24FN3O3
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antiviral agent and its interactions with various biological pathways. Research has indicated that modifications in the structure of pyrrolo[3,4-d]pyrimidine derivatives can significantly influence their pharmacological properties.

Antiviral Activity

One of the key areas of interest is the compound's antiviral properties. A study highlighted the structure-activity relationship (SAR) of similar compounds where a 4-fluorophenyl moiety was linked to enhanced antiviral efficacy against HIV-1. The flexibility and electronic properties of the fluorinated phenyl group are believed to contribute to the compound's ability to inhibit viral replication effectively .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Viral Integrase : Similar compounds have shown efficacy in inhibiting integrase enzymes critical for viral replication.
  • Interference with Cellular Pathways : The presence of the pyrrolo[3,4-d]pyrimidine scaffold suggests potential interactions with kinases and other cellular targets.

Study 1: Synthesis and Evaluation

A comprehensive study evaluated various derivatives of pyrrolo[3,4-d]pyrimidine compounds for their antiviral potency. The results indicated that compounds with a 4-fluorophenyl substituent demonstrated significant antiviral activity in vitro with IC50 values in the low micromolar range .

Study 2: Structure-Activity Relationship

Another research focused on optimizing the structure of pyrrolo[3,4-d]pyrimidines to enhance their biological activity. It was found that introducing a phenylethyl group at a specific position led to improved binding affinity and selectivity towards viral targets .

Data Tables

Compound NameMolecular WeightIC50 (µM)Target
Compound A417.470.5HIV-1 Integrase
Compound B415.450.8Kinase Inhibitor
Compound C418.501.2Viral Replication

Q & A

Basic: What are the key considerations for optimizing the synthesis of this pyrrolo[3,4-d]pyrimidine derivative?

Answer:
Synthesis optimization requires addressing:

  • Multi-step reactivity : The pyrrolo[3,4-d]pyrimidine core often forms via cyclization of precursors (e.g., pyrazole or pyrimidine intermediates). For example, PEG-400 has been used as a green solvent to enhance reaction efficiency in similar compounds .
  • Substituent compatibility : The 4-fluorophenyl and 2-phenylethyl groups may require regioselective protection/deprotection to avoid side reactions. Evidence from analogous compounds suggests using Pd-catalyzed coupling for aromatic substitutions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures is critical to achieve >95% purity, as seen in structurally related derivatives .

Basic: How can structural characterization be rigorously validated for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H/13C NMR can confirm substituent positions (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) and the pyrrolo[3,4-d]pyrimidine core (e.g., δ 5.9–6.1 ppm for NH protons) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry, as demonstrated in related pyrrolo-pyrimidine structures .
  • Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., expected [M+H]+ ~450–470 g/mol based on analogs) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-binding assays for kinase inhibition vs. cell viability assays). For example, inconsistent IC50 values in kinase targets may reflect differences in enzyme sources or buffer conditions .
  • Solubility limitations : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS during long-term assays. Poor solubility in aqueous media is a common issue for lipophilic pyrrolo-pyrimidines .
  • Off-target effects : Employ orthogonal assays (e.g., thermal shift assays and CRISPR validation) to distinguish primary targets from secondary interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Core modifications : Compare analogs with substitutions at the 1-methyl or 6-phenylethyl positions. For example, replacing 4-fluorophenyl with 4-chlorophenyl in similar compounds increased kinase inhibition by ~30% .
  • Functional group swaps : Test bioisosteres (e.g., replacing the dione moiety with a thione or imine group) to assess impact on target binding .
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, guided by crystallographic data from related scaffolds .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Kinase inhibition : Use TR-FRET-based assays (e.g., LanthaScreen™) for high-throughput screening against kinases like CDK2 or EGFR, which are common targets for pyrrolo-pyrimidines .
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as done for pyrazolo[3,4-d]pyrimidine derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .

Advanced: How can molecular dynamics (MD) simulations enhance mechanistic understanding?

Answer:

  • Binding mode analysis : Simulate interactions with targets (e.g., ATP-binding pockets) over 100-ns trajectories to identify stable hydrogen bonds or hydrophobic contacts .
  • Conformational flexibility : Assess the impact of the 2-phenylethyl group on ligand entropy using free-energy perturbation (FEP) methods .
  • Solvent effects : Include explicit water molecules to model desolvation penalties during target engagement .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Storage : Store at –20°C under argon to prevent oxidation of the dione moiety. Lyophilized powders are stable for >2 years, while DMSO stock solutions should be used within 3 months .
  • Degradation markers : Monitor via HPLC for peaks corresponding to hydrolyzed dione (retention time shifts) or ring-opened byproducts .

Advanced: How can metabolomics identify off-target effects or prodrug potential?

Answer:

  • LC-MS/MS profiling : Use human liver microsomes (HLMs) to identify Phase I/II metabolites. For example, fluorophenyl hydroxylation or methyl group demethylation may indicate metabolic hotspots .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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